![molecular formula C10H12FNO3 B1377123 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene CAS No. 1369809-57-3](/img/structure/B1377123.png)
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Overview
Description
Tert-butoxy compounds are a class of organic compounds that contain a tert-butoxy group, which is a tert-butyl group (a carbon atom bonded to three other carbon atoms) attached to an oxygen atom . They are used in various applications in synthetic organic chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butoxy)-4-fluoro-1-nitrobenzene” are not available, tert-butoxy groups can be introduced into a variety of organic compounds using flow microreactor systems . This process has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . The structure of the tert-butoxy group can influence the shape and properties of the molecule .Chemical Reactions Analysis
Tert-butoxy groups can participate in various chemical reactions. For example, they can undergo thermal decomposition, producing tert-butyl alcohol and other products . The reaction mechanisms can be complex and depend on factors such as temperature and the presence of other reactive species .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tert-butoxy compounds are generally combustible and can cause skin and eye irritation .Scientific Research Applications
Environmental Science
In environmental science, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down under various conditions can inform its safe use and disposal.
Each of these applications leverages the unique chemical structure of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene, demonstrating its versatility in scientific research. While the specific applications for this compound are not widely documented, the general roles of similar compounds in these fields suggest potential areas of exploration .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIJRZUPCCODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.